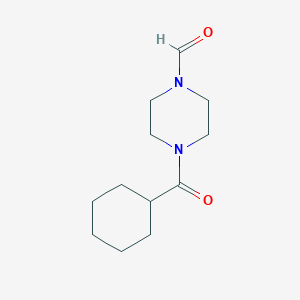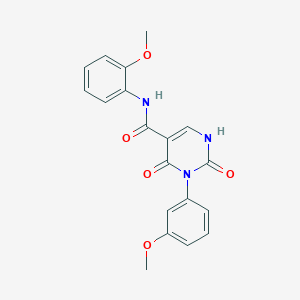![molecular formula C11H17ClN2O2 B2405242 3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea CAS No. 771499-68-4](/img/structure/B2405242.png)
3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea is an organic compound with the molecular formula C10H16ClNO. It is a solid at room temperature and is used in various chemical research applications. The compound is known for its unique structure, which includes a chloroacetamide group and a cyclohexenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea typically involves the reaction of 2-chloroacetamide with 2-(cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s substrate. The pathways involved include inhibition of metabolic processes and disruption of cellular functions.
類似化合物との比較
Similar Compounds
2-chloro-N-[2-(cyclohexyl)ethylcarbamoyl]acetamide: Similar structure but with a saturated cyclohexyl group.
2-chloro-N-[2-(phenyl)ethylcarbamoyl]acetamide: Similar structure but with a phenyl group instead of a cyclohexenyl group.
Uniqueness
3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea is unique due to the presence of the cyclohexenyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
特性
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c12-8-10(15)14-11(16)13-7-6-9-4-2-1-3-5-9/h4H,1-3,5-8H2,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIBOXUPJVMSMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
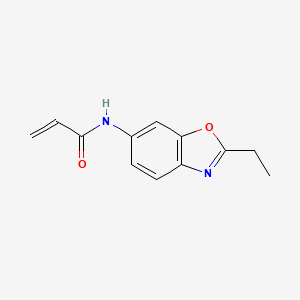
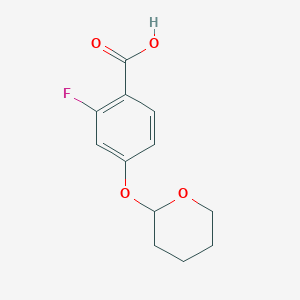
![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)
![3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2405167.png)
![2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2405168.png)

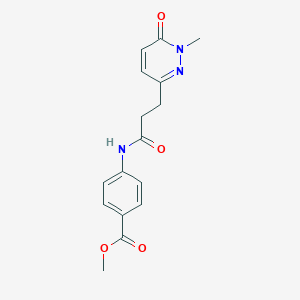
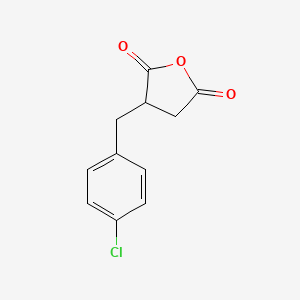
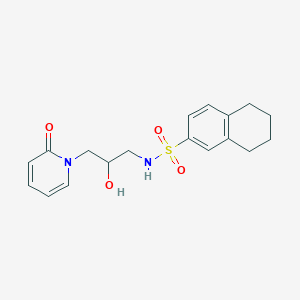
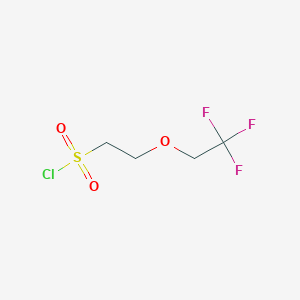
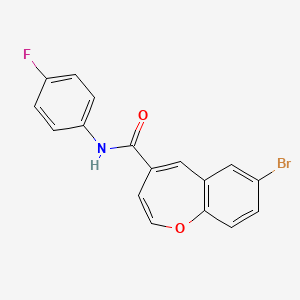
![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)
